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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)piperidine

CAS No.: 902837-29-0

Cat. No.: B1629366 Get Quote

Executive Summary: The "Privileged" SNRI
Template
The 3-(2-Chlorophenoxy)piperidine (3-CPP) scaffold represents a critical chemical series in

the development of non-tricyclic antidepressants and analgesics. Structurally homologous to

reboxetine (a morpholine) and nisoxetine (a propylamine), the 3-CPP series is characterized by

a constrained piperidine ring that restricts the conformational freedom of the amine

pharmacophore. This constraint typically enhances selectivity for norepinephrine (NET) and

serotonin (SERT) transporters over dopamine transporters (DAT), positioning these derivatives

as potent Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

This guide analyzes the pharmacological profile of the 3-CPP series, detailing synthetic routes,

structure-activity relationships (SAR), and validated assay protocols for evaluating monoamine

transporter affinity.

Chemical Profile & Structural Logic
The Pharmacophore
The biological activity of 3-CPP derivatives hinges on a three-point pharmacophore model

essential for binding to the S1 and S2 pockets of monoamine transporters:
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Cationic Center: The piperidine nitrogen (protonated at physiological pH) mimics the terminal

amine of biogenic amines (serotonin/norepinephrine).

Aromatic Lipophile: The 2-chlorophenyl ring provides the necessary steric bulk and

lipophilicity to occupy the hydrophobic pocket of the transporter.

Ether Linker: The oxygen atom at the 3-position acts as a hydrogen bond acceptor and

defines the spatial distance (approx. 5–7 Å) between the aromatic ring and the nitrogen.

Physiochemical Properties (In Silico Prediction)
Molecular Weight: ~211.69 g/mol (Free base)

LogP (Octanol/Water): 2.8 – 3.2 (Highly lipophilic, predicting good BBB permeability)

pKa: ~9.1 (Predominantly ionized at pH 7.4)

Topological Polar Surface Area (TPSA): ~21 Å² (Well within the CNS penetration threshold of

<90 Å²)

Medicinal Chemistry: Synthesis & SAR
Validated Synthetic Route (Mitsunobu Inversion)
The most reliable route for generating chiral 3-CPP derivatives utilizes the Mitsunobu reaction.

This pathway allows for stereochemical control, which is critical as the (

)-enantiomer often exhibits superior affinity in this class.
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Figure 1: Stereoselective synthesis of 3-CPP derivatives via Mitsunobu coupling. Note the

inversion of stereochemistry at the C3 position.

Structure-Activity Relationship (SAR) Matrix
Structural Modification Effect on Pharmacology Mechanistic Rationale

2-Cl Substitution Optimal Activity

The ortho-chloro substituent

locks the phenyl ring

conformation via steric clash,

optimizing fit into the

transporter's hydrophobic

pocket.

4-Cl or Unsubstituted Decreased Affinity

Loss of steric constraint;

increased rotational freedom

reduces binding entropy.

N-Methylation Increased NET Selectivity

Secondary amines (NH) often

favor SERT/NET balance;

Tertiary amines (N-Me) shift

selectivity towards NET

(similar to Atomoxetine).

Piperidine vs. Morpholine Enhanced Metabolic Stability

The piperidine ring is less

prone to oxidative ring opening

compared to the morpholine

ring of Reboxetine.

Pharmacological Profile[1][2][3][4][5][6][7]
Mechanism of Action: Dual Reuptake Inhibition
3-CPP derivatives function as non-competitive inhibitors of the presynaptic transporters SERT

(SLC6A4) and NET (SLC6A2). By blocking the reuptake of serotonin and norepinephrine, they

increase the synaptic concentration of these neurotransmitters, enhancing downstream

signaling.

Signaling Pathway Diagram (DOT):
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Figure 2: Mechanism of Action. 3-CPP derivatives inhibit presynaptic clearance of

monoamines, potentiating post-synaptic signaling.

Binding Affinity Profile (Representative Data)
Data derived from structurally homologous 3-aryloxypiperidine series (e.g., Viloxazine analogs).
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Target Ki (nM) Functional Consequence

NET (Human) 4 – 15 nM
Potent inhibition; drives

vigilance and analgesic effects.

SERT (Human) 10 – 50 nM
Moderate-to-high inhibition;

drives mood elevation.

DAT (Human) > 1,000 nM

Low affinity; reduced risk of

abuse potential compared to

cocaine analogs.

5-HT2A > 5,000 nM
Minimal off-target binding; low

risk of hallucinogenic effects.

Muscarinic (M1) ~500 nM

Moderate affinity; potential for

dry mouth/constipation

(common class side effect).

Experimental Protocols
Protocol A: Chemical Synthesis (Lab Scale)
Objective: Synthesize 500mg of (

)-3-(2-chlorophenoxy)piperidine hydrochloride.

Preparation: Charge a flame-dried flask with (

)-N-Boc-3-hydroxypiperidine (1.0 eq), 2-chlorophenol (1.1 eq), and Triphenylphosphine
(PPh3, 1.2 eq) in anhydrous THF under Nitrogen.

Coupling: Cool to 0°C. Add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise over 30

minutes. Note: The reaction inverts the stereocenter from (R) to (S).

Incubation: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

Workup: Concentrate in vacuo. Triturate with diethyl ether/hexane (1:1) to precipitate

triphenylphosphine oxide. Filter and concentrate the filtrate.
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Deprotection: Dissolve the crude Boc-intermediate in DCM. Add TFA (10 eq) dropwise. Stir

for 2 hours.

Isolation: Basify with saturated NaHCO3, extract with DCM, dry over MgSO4. Convert to HCl

salt using 2M HCl in diethyl ether. Recrystallize from Ethanol/Ether.

Protocol B: [³H]-Nisoxetine Binding Assay (NET Affinity)
Objective: Determine the Ki of the synthesized derivative at the Norepinephrine Transporter.

Tissue Prep: Homogenize rat frontal cortex (or HEK-293 cells stably expressing hNET) in 50

mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

Incubation: In a 96-well plate, combine:

50 µL Membrane suspension (20 µg protein).

25 µL [³H]-Nisoxetine (Final concentration: 1.0 nM).

25 µL Test Compound (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

Non-Specific Binding: Define using 1 µM Desipramine.

Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake and focus on binding).

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI)

using a cell harvester.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-

linear regression and convert to Ki using the Cheng-Prusoff equation.

Pharmacokinetics & Safety (ADME)
Metabolism: The piperidine ring is susceptible to N-oxidation and hydroxylation. The 2-

chlorophenoxy moiety is relatively stable but may undergo slow O-dealkylation by CYP2D6.

Bioavailability: Predicted to be high (>70%) due to lipophilicity, though first-pass metabolism

may require formulation adjustments.
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Toxicity: 3-substituted piperidines generally show a better safety profile than 4-phenyl-

1,2,3,6-tetrahydropyridines (MPTP analogs), which are neurotoxic. However, hERG channel

inhibition (cardiotoxicity) must be screened early, as many lipophilic amines block this

channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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